molecular formula C13H22O B1247380 (-)-dihydroedulan II

(-)-dihydroedulan II

Cat. No. B1247380
M. Wt: 194.31 g/mol
InChI Key: IVTQSEFLDHBCDZ-LOWVWBTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-dihydroedulan II is an organic heterobicyclic compound that is 3,4,4a,5,6,8a-hexahydro-2H-1-benzopyran substituted by methyl groups at positions 2, 5, 5 and 8a respectively. It has a role as a metabolite. It is an organic heterobicyclic compound and an oxacycle.

Scientific Research Applications

  • Synthetic Studies :

    • "(-)-Dihydroedulan II" and related compounds were synthesized from (2R,1′RS)-dihydro-α-ionol, showcasing the potential for fungal allylic oxidation processes. This indicates its significance in organic synthesis and chemical research (Sugai et al., 1991).
  • Enzymatic Research :

    • The enzyme cellulase, which has parallels in functionality and structure with certain properties of "(-)-dihydroedulan II", has demonstrated significant potential in biotechnology. This relevance indicates that understanding the structure and function of "(-)-dihydroedulan II" could contribute to advancements in enzyme-related biotechnological applications (Bhat, 2000).
  • Catalysis and Reaction Mechanisms :

    • Research on dihydrogen and dioxygen evolution from water, mediated by metal complexes, highlights the importance of understanding complex organic compounds like "(-)-dihydroedulan II" in catalytic processes, potentially contributing to renewable energy research (Kohl et al., 2009).
  • Structural and Functional Analysis :

    • The study of cellobiohydrolase enzymes, which share structural similarities with "(-)-dihydroedulan II", emphasizes the importance of detailed structural analysis for understanding the functionality of complex molecules. This could lead to insights into the potential applications of "(-)-dihydroedulan II" in industrial and environmental processes (Teeri et al., 1987).
  • Biomedical Implications :

    • While not directly linked to "(-)-dihydroedulan II", the study of various enzymatic inhibitors, such as type II dehydroquinase inhibitors, shows the potential of complex organic molecules in developing new pharmaceuticals. This suggests that further research into "(-)-dihydroedulan II" could uncover biomedical applications (Payne et al., 2007).
  • Environmental and Energy Research :

    • Investigations into electrocatalytic generation of dihydrogen using metal complexes, which could be structurally or functionally related to "(-)-dihydroedulan II", underline its potential relevance in environmental science and energy production (Felton et al., 2007).

properties

Product Name

(-)-dihydroedulan II

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2S,4aR,8aS)-2,5,5,8a-tetramethyl-3,4,4a,6-tetrahydro-2H-chromene

InChI

InChI=1S/C13H22O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,9-11H,6-8H2,1-4H3/t10-,11+,13-/m0/s1

InChI Key

IVTQSEFLDHBCDZ-LOWVWBTDSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@](O1)(C=CCC2(C)C)C

Canonical SMILES

CC1CCC2C(CC=CC2(O1)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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